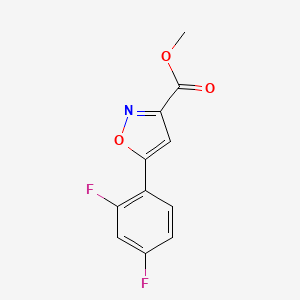

Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQQUERDPUGSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis route for Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Abstract

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The isoxazole core is a prominent feature in numerous pharmacologically active compounds, valued for its ability to engage in various non-covalent interactions such as hydrogen bonding and π–π stacking.[1][2] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic route to this target molecule. We will dissect the strategic considerations behind the chosen pathway, provide detailed, step-by-step experimental protocols, and explore a viable alternative synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted isoxazoles.

Strategic Analysis: Choosing the Optimal Synthetic Pathway

The architecture of the target molecule, featuring a 3,5-disubstituted isoxazole ring, allows for several retrosynthetic disconnections. A thorough analysis reveals two primary strategies: the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Retrosynthetic Pathways

-

Pathway A: 1,3-Dipolar Cycloaddition. This powerful method involves the [3+2] cycloaddition of a nitrile oxide and an alkyne.[3] For our target, this would entail reacting 2,4-difluorobenzonitrile oxide (generated in situ from the corresponding aldoxime) with methyl propiolate. While effective, this route requires careful handling of the nitrile oxide intermediate, which can be prone to dimerization.

-

Pathway B: Cyclocondensation. This classic and highly reliable approach involves the reaction of a β-dicarbonyl compound with hydroxylamine.[4][5] The key intermediate required is a β-ketoester, specifically methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate. This intermediate can be readily prepared via a Claisen condensation between 2,4-difluoroacetophenone and dimethyl oxalate.

Rationale for Selected Pathway

For this guide, we will focus on Pathway B (Cyclocondensation) as the primary route. This decision is based on the following justifications:

-

Robustness and Scalability: The Claisen and subsequent cyclocondensation reactions are well-established, high-yielding, and generally easier to scale up compared to in situ nitrile oxide generation.

-

Commercially Available Starting Materials: The precursors, 2,4-difluoroacetophenone and dimethyl oxalate, are readily available, making the route cost-effective and accessible.

-

Control over Regiochemistry: While cyclocondensation can sometimes yield regioisomers, the specific nature of the 1,3-dicarbonyl intermediate in this case strongly favors the formation of the desired 3-carboxylate isomer.

Below is a diagram illustrating the chosen retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule via the cyclocondensation pathway.

Primary Synthesis Route: Detailed Experimental Protocols

This section details the two-step synthesis from 2,4-difluoroacetophenone.

Step 1: Synthesis of Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

This step employs a base-mediated Claisen condensation to construct the required 1,3-dicarbonyl intermediate.

Reaction Scheme: 2,4-Difluoroacetophenone + Dimethyl Oxalate --(NaOCH₃)--> Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate

Protocol:

-

Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Preparation: To the flask, add sodium methoxide (1.1 equivalents) and suspend it in a suitable anhydrous solvent such as toluene or THF.

-

Reactant Addition: In the dropping funnel, prepare a solution of 2,4-difluoroacetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) in the same anhydrous solvent.

-

Reaction: Cool the sodium methoxide suspension in an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture again in an ice bath and cautiously quench by adding cold 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-ketoester. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Cyclocondensation to Yield the Final Product

The synthesized β-ketoester is cyclized with hydroxylamine to form the isoxazole ring. This reaction is a classic method for constructing the isoxazole core.[6][7][8]

Reaction Scheme: Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate + NH₂OH·HCl --(Base)--> this compound

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate (1.0 equivalent) from the previous step in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and a mild base such as sodium acetate (1.5 equivalents) to the solution.[6]

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into a beaker of ice-cold water with stirring. A solid precipitate of the product should form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying and Recrystallization: Dry the product under vacuum. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.

Data Summary

The following table summarizes typical experimental parameters for the described synthesis.

| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Claisen Condensation | 2,4-Difluoroacetophenone, Dimethyl Oxalate, NaOCH₃ | Toluene | 0°C to RT | 12-18 h | 85-95% |

| 2 | Cyclocondensation | β-Ketoester, NH₂OH·HCl, Sodium Acetate | Ethanol | Reflux (~78°C) | 4-6 h | 80-90% |

Alternative Synthetic Route: 1,3-Dipolar Cycloaddition

An authoritative alternative for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][9] This route provides excellent regioselectivity and is a cornerstone of modern heterocyclic chemistry.

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. Isoxazole synthesis [organic-chemistry.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. jetir.org [jetir.org]

- 8. orientjchem.org [orientjchem.org]

- 9. tandfonline.com [tandfonline.com]

Physicochemical properties of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-depth Technical Guide to Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a privileged scaffold in the design of novel therapeutic agents.[3] This guide focuses on a specific, highly functionalized derivative: This compound (CAS No: 1105191-49-8).

The incorporation of a 2,4-difluorophenyl moiety is a deliberate design choice, leveraging the well-established benefits of fluorination in drug development, such as enhanced metabolic stability and modulation of binding affinity. The methyl carboxylate at the 3-position provides a versatile chemical handle for the synthesis of derivative libraries, enabling extensive structure-activity relationship (SAR) studies. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physicochemical properties, a validated synthetic pathway with mechanistic insights, analytical characterization, and the strategic importance of this molecule.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties govern its handling, storage, reactivity, and pharmacokinetic profile. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1105191-49-8 | [4] |

| Molecular Formula | C₁₁H₇F₂NO₃ | |

| Molecular Weight | 239.18 g/mol | |

| IUPAC Name | methyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 350.7 ± 42.0 °C at 760 mmHg | [4] |

| Purity (Typical) | ≥98% | [5] |

| InChI Key | FVQQUERDPUGSJW-UHFFFAOYSA-N | [4] |

| Storage | Store at 4°C | [4] |

The solid state of this compound simplifies handling and weighing procedures in a laboratory setting. Its high boiling point indicates low volatility, which is advantageous for stability and safety. The calculated XLogP3-AA for the corresponding carboxylic acid is 2.1, suggesting moderate lipophilicity for the core structure, a critical parameter for cell permeability and drug-likeness.[6]

Part 2: Synthesis and Mechanistic Rationale

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, a powerful and highly regioselective method in heterocyclic chemistry.[7] The logical and field-proven pathway for synthesizing this compound involves the reaction of an in situ-generated nitrile oxide with an electron-deficient alkyne.

Retrosynthetic Analysis

The disconnection of the isoxazole ring reveals two key synthons: 2,4-difluorobenzonitrile oxide (the 1,3-dipole) and methyl propiolate (the dipolarophile). This approach is synthetically robust and allows for modularity, as either component can be varied to produce a range of analogues.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step is designed to produce the necessary intermediate for the subsequent, decisive cycloaddition.

Step 1: Synthesis of 2,4-Difluorobenzaldehyde Oxime

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to yield 2,4-difluorobenzaldehyde oxime.

Causality: The reaction of an aldehyde with hydroxylamine is a classic condensation reaction to form an oxime. Sodium acetate acts as a mild base to neutralize the HCl byproduct from hydroxylamine hydrochloride.

Step 2: In Situ Generation of 2,4-Difluorobenzonitrile Oxide and [3+2] Cycloaddition

-

Dissolve the 2,4-difluorobenzaldehyde oxime (1.0 eq) and methyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise to form the intermediate hydroximinoyl chloride.[8]

-

After stirring for 30 minutes, add triethylamine (TEA) (1.2 eq) dropwise. The TEA acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ.[8]

-

Allow the reaction to warm to room temperature and stir overnight. The nitrile oxide will react immediately with the methyl propiolate present in the mixture.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Mechanistic Insight: The reaction between an electron-rich nitrile oxide and an electron-deficient alkyne (like methyl propiolate) proceeds with high regioselectivity to form the 3,5-disubstituted isoxazole. This is governed by the frontier molecular orbitals of the reactants, ensuring the formation of the desired isomer.[9]

Caption: Key steps in the synthetic workflow.

Part 3: Analytical Characterization Profile

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of standard spectroscopic techniques.

| Technique | Expected Data & Interpretation |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplet patterns in the δ 7.0-8.0 ppm range due to H-H and H-F coupling. - Isoxazole Proton (1H): A sharp singlet, typically around δ 6.8-7.2 ppm. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.1 ppm from the -OCH₃ group.[10][11] |

| ¹³C NMR | - Carbonyl Carbon: Signal around δ 160-165 ppm. - Isoxazole & Phenyl Carbons: Multiple signals in the δ 100-170 ppm range. Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF etc.).[12] - Methyl Carbon: Signal around δ 52-55 ppm. |

| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z 240.05. - High-Resolution MS (HRMS): Would confirm the elemental composition of C₁₁H₈F₂NO₃⁺.[10] |

| IR Spectroscopy | - C=O Stretch: Strong, sharp absorbance around 1720-1740 cm⁻¹ (ester carbonyl).[10] - C=N/C=C Stretch: Absorbances in the 1500-1650 cm⁻¹ region (isoxazole and phenyl rings). - C-F Stretch: Strong absorbances in the 1100-1300 cm⁻¹ region.[12] |

Part 4: Applications in Drug Discovery & Chemical Biology

This compound is not merely a chemical entity but a strategic starting point for generating novel molecular diversity.

-

Scaffold for Library Synthesis: The methyl ester is readily converted into other functional groups. Hydrolysis yields the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to produce an amide library.[6][10] This is a cornerstone of SAR exploration.

-

Benefits of Fluorine: The 2,4-difluoro substitution pattern is critical. Fluorine atoms can block sites of metabolism, increasing the compound's half-life. They can also engage in favorable electrostatic or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2]

-

Therapeutic Potential: The isoxazole core is present in drugs with a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][13] Derivatives of this scaffold are therefore promising candidates for screening in various disease models.

Caption: Role as a scaffold for chemical library generation.

Part 5: Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

GHS Classification: Warning

-

Pictogram: GHS07 (Harmful/Irritant)

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P330: Rinse mouth.

-

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its physicochemical properties make it a stable and convenient solid for laboratory use. The synthetic route via 1,3-dipolar cycloaddition is robust, efficient, and mechanistically well-understood, allowing for reliable production. The strategic placement of fluoro substituents and a modifiable ester group makes this compound an exceptionally valuable starting point for the development of novel, high-value chemical libraries. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their research and development programs.

References

-

Wang, Y. et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health.

-

Taha, N. et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.

-

Reddy, T. et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters.

-

Al-Ostoot, F.H. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

-

Duncia, J.V. et al. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.

-

Al-Ostoot, F.H. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health.

-

The recent progress of isoxazole in medicinal chemistry. Bohrium.

-

This compound. Sigma-Aldrich.

-

Zhang, Y. et al. (2023). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online.

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

-

Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

-

Supporting Information. The Royal Society of Chemistry.

-

5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem.

-

methyl 3-methyl-4,5-dihydro-5-isoxazolecarboxylate. Chemical Synthesis Database.

-

Al-Ostoot, F.H. et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Institutes of Health.

-

methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate(668970-74-9) 1 H NMR. ChemicalBook.

-

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. National Institutes of Health.

-

methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. Chemical Synthesis Database.

-

Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com.

-

This compound. Sigma-Aldrich.

-

This compound. ChemicalBook.

-

This compound. Chemrio.

-

(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate.

-

Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. ResearchGate.

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Institutes of Health.

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online.

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate.

-

Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. PubChem.

-

3-(2-chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester. PubChemLite.

-

This compound suppliers. ChemicalBook.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. This compound | 1105191-49-8 [sigmaaldrich.com]

- 5. This compound | China | Manufacturer | Shanghai Rlavie Technology Co ltd [m.chemicalbook.com]

- 6. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. methyl 5-(2-fluorophenyl)isoxazole-3-carboxylate(668970-74-9) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Difluorophenyl Isoxazole Esters

Introduction: The Significance of the Difluorophenyl Isoxazole Ester Scaffold

In the landscape of modern drug discovery and materials science, the difluorophenyl isoxazole ester motif stands out as a privileged scaffold. Its constituent parts—the electron-withdrawing difluorophenyl ring, the bioisosteric isoxazole core, and the versatile ester linkage—collectively impart desirable pharmacokinetic and physicochemical properties to novel molecular entities. The strategic incorporation of fluorine atoms, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

Given the nuanced structural possibilities and the profound impact of fluorine on electronic environments, unambiguous characterization is not merely a procedural step but a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation. This guide offers a comprehensive, field-tested approach to the ¹H and ¹³C NMR characterization of this important class of compounds, moving beyond simple data reporting to explain the causality behind experimental choices and interpretive strategies.

Part 1: The Unique Influence of Fluorine in NMR Spectroscopy

The presence of fluorine (¹⁹F) fundamentally alters the NMR landscape of a molecule. As a Senior Application Scientist, the first principle I impress upon researchers is that one cannot interpret the spectra of fluorinated compounds without appreciating the unique properties of the ¹⁹F nucleus.

-

100% Natural Abundance: Like ¹H, the ¹⁹F nucleus has a spin of I = ½ and is 100% naturally abundant. This means it is highly sensitive and always "NMR active," providing clear, strong signals without the need for isotopic enrichment.

-

Large Chemical Shift Range: The ¹⁹F chemical shift range spans over 500 ppm, offering exquisite resolution and sensitivity to subtle changes in the local electronic environment.[1][2]

-

Significant J-Coupling: ¹⁹F couples strongly to other nuclei, including ¹H and ¹³C, over multiple bonds. These coupling constants (J-values) are often large and provide invaluable structural information but also introduce significant complexity to the spectra.[1][2] Understanding these interactions is critical for accurate interpretation.

The interplay of these factors necessitates a robust and systematic approach to both data acquisition and analysis.

Part 2: Core Experimental Protocols

Scientific integrity begins with reproducible and reliable data. The following protocols are designed to be self-validating systems, ensuring high-quality spectral acquisition.

Experimental Workflow for NMR Characterization

The logical flow from sample preparation to final structure confirmation is a critical, self-validating process. Each step builds upon the last, with 2D NMR techniques serving to confirm the hypotheses drawn from 1D data.

Caption: A standard workflow for NMR-based structure elucidation.

Protocol 1: Sample Preparation

The quality of the final spectrum is dictated by the quality of the initial sample. This protocol ensures homogeneity and minimizes interference.

-

Weigh the Sample: Accurately weigh 5-25 mg of the difluorophenyl isoxazole ester for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary to compensate for its lower natural abundance and smaller gyromagnetic ratio.

-

Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for its solubilizing power and minimal, well-defined residual solvent peaks.[4] For less soluble compounds, DMSO-d₆ or Acetone-d₆ are excellent alternatives.

-

Dissolve and Transfer: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5] Gently agitate to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[3] Any particulate matter must be filtered, as it will degrade spectral quality by disrupting magnetic field homogeneity.[4][5]

-

Labeling: Clearly label the NMR tube with a permanent marker or a flush-fitting label to prevent mix-ups.[3][4]

Part 3: ¹H NMR Spectral Interpretation: Decoding the Signals

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. For difluorophenyl isoxazole esters, the spectrum is typically divided into three key regions.

A. The Difluorophenyl Region (δ 7.0–8.0 ppm)

This region is often the most complex due to extensive ¹H-¹H and ¹H-¹⁹F coupling. The key to interpretation is recognizing that each fluorine atom splits the signals of nearby protons.

-

Causality of Splitting: A proton ortho to a fluorine atom will be split by that fluorine (a three-bond coupling, ³JHF) and any adjacent protons (³JHH). This typically results in a doublet of doublets or a more complex multiplet. A proton meta to a fluorine will show smaller four-bond coupling (⁴JHF).

-

Typical Coupling Constants:

-

³JHF (ortho): 5–10 Hz

-

⁴JHF (meta): 2–3 Hz

-

³JHH (ortho): 7–9 Hz

-

B. The Isoxazole Proton (δ 6.5–7.5 ppm)

The isoxazole ring typically contains a single proton, most commonly at the C4 or C5 position depending on the synthetic route.

-

Signal Characteristics: This proton usually appears as a sharp singlet, as it is often too far from other protons or fluorine atoms to display significant coupling. Its chemical shift is a reliable indicator of the substitution pattern. For 3,5-disubstituted isoxazoles, the C4-H signal is characteristic.[6]

C. The Ester Moiety (δ 1.0–4.5 ppm)

The signals for the ester's alkyl group appear in the upfield region of the spectrum. Their chemical shift and multiplicity are determined by the neighboring atoms. For example, an ethyl ester will show a quartet (for the -OCH₂- group) around δ 4.0-4.5 ppm and a triplet (for the -CH₃ group) around δ 1.0-1.5 ppm.

Table 1: Typical ¹H NMR Data Summary

| Molecular Fragment | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| Difluorophenyl | Protons ortho to F | 7.0 - 7.8 | d, dd, ddd, or m | ³JHF = 5-10; ³JHH = 7-9 |

| Protons meta to F | 7.0 - 7.8 | t, ddd, or m | ⁴JHF = 2-3; ³JHH = 7-9 | |

| Isoxazole | C4-H | 6.5 - 7.5 | s | - |

| Ethyl Ester | -O-CH₂-CH₃ | 4.0 - 4.5 | q | ³JHH = ~7 |

| -O-CH₂-CH₃ | 1.0 - 1.5 | t | ³JHH = ~7 |

Part 4: ¹³C NMR Spectral Interpretation: The Fluorine Footprint

The ¹³C NMR spectrum is profoundly influenced by the fluorine substituents, which cause large splittings of carbon signals through one, two, or three bonds. This C-F coupling is often the most definitive feature in the spectrum.

General Molecular Structure

A generalized structure is essential for discussing the specific NMR signals corresponding to each part of the molecule.

Caption: General structure of a difluorophenyl isoxazole ester.

A. Difluorophenyl Carbons (δ 110–165 ppm)

-

Carbon Directly Bonded to Fluorine (C-F): This carbon signal is the most telling. It appears as a doublet with a very large one-bond coupling constant (¹JCF) of 240–280 Hz.[1][2] Its chemical shift is typically far downfield, often >160 ppm.

-

Carbons Ortho to Fluorine (²JCF): These carbons appear as doublets or doublets of doublets with a coupling constant of 20–30 Hz.

-

Carbons Meta to Fluorine (³JCF): These carbons show a smaller coupling of 5–10 Hz.

-

Carbons Para to Fluorine (⁴JCF): Coupling is often small or unresolved (< 3 Hz).

B. Isoxazole and Ester Carbons (δ 95–175 ppm)

-

Isoxazole Carbons: The isoxazole carbons have characteristic chemical shifts. Typically, C5 (adjacent to the ester) is around 170-175 ppm, C3 (adjacent to the phenyl ring) is around 160-165 ppm, and C4 is significantly upfield around 95-105 ppm.[6][7]

-

Ester Carbonyl (C=O): The ester carbonyl carbon appears as a singlet in the range of δ 160–170 ppm.

-

Ester Alkoxy Carbons: The -OCH₂- carbon of an ethyl ester is found around δ 60-65 ppm, while the -CH₃ carbon is found around δ 14-18 ppm.

Table 2: Typical ¹³C NMR Data Summary

| Molecular Fragment | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |

| Difluorophenyl | C-F | 160 - 165 | d | ¹JCF = 240 - 280 |

| C-ortho to F | 110 - 130 | d or dd | ²JCF = 20 - 30 | |

| C-meta to F | 120 - 135 | d or t | ³JCF = 5 - 10 | |

| Isoxazole | C3 & C5 | 160 - 175 | s | - |

| C4 | 95 - 105 | s | - | |

| Ester | C=O | 160 - 170 | s | - |

| -O-CH₂- | 60 - 65 | s | - |

Part 5: Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides the fundamental data, 2D NMR techniques are essential for assembling the pieces into a verified structure. They provide a self-validating system by confirming the connectivity inferred from 1D experiments.[8][9]

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations.[9] It is used to trace the proton connectivity within the difluorophenyl ring and the ester alkyl chain. A cross-peak between two proton signals indicates that they are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[8][9] It is invaluable for definitively assigning the protonated carbons in the difluorophenyl and ester moieties.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[8][9] This is arguably the most powerful experiment for this class of molecules. It allows one to "walk" across the molecular skeleton by connecting non-adjacent fragments. Key correlations to look for include:

-

From the isoxazole C4-H to the isoxazole C3 and C5 carbons.

-

From the difluorophenyl protons to the isoxazole C3 carbon, confirming the ring connection.

-

From the ester -OCH₂- protons to the ester carbonyl carbon and the isoxazole C5 carbon.

-

J-Coupling Pathways Visualization

Understanding the through-bond coupling pathways is crucial for interpreting both 1D and 2D spectra.

Sources

- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. jeolusa.com [jeolusa.com]

- 3. scribd.com [scribd.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. organomation.com [organomation.com]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. youtube.com [youtube.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Mass spectrometry analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the analytical process. It details the rationale behind instrumental choices, offers a robust, step-by-step protocol for high-resolution mass spectrometry (HRMS), and presents a predictive analysis of the compound's fragmentation behavior under collision-induced dissociation (CID). This guide is designed for researchers, scientists, and drug development professionals who require a self-validating, authoritative approach to the structural elucidation and characterization of novel small molecules.

Introduction: The Analytical Imperative

This compound belongs to the isoxazole class of heterocyclic compounds. Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their unique electronic properties and ability to act as bioisosteres.[1] The weak N-O bond inherent to the isoxazole ring makes these compounds both synthetically versatile and susceptible to specific cleavage, a characteristic that is highly informative in mass spectrometry.[1][2]

Accurate mass measurement and structural confirmation are non-negotiable requirements in the development of any new chemical entity. Mass spectrometry (MS) stands as a primary analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and deducing chemical structure.[3][4] This guide focuses on elucidating the structure of the title compound using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), a powerful combination for analyzing polar, medium-sized molecules.

Part I: Foundational Principles of the Analytical Strategy

The successful analysis of this compound hinges on the strategic application of ionization and fragmentation techniques. Our approach is built on two pillars: soft ionization via ESI and structural interrogation via Collision-Induced Dissociation (CID).

The Rationale for Electrospray Ionization (ESI)

ESI is the ionization method of choice for this molecule due to the presence of the methyl ester and the nitrogen and oxygen atoms in the isoxazole ring. These features provide sites for protonation or adduction, allowing for the efficient formation of gas-phase ions with minimal initial fragmentation.

-

Expertise in Action: Unlike harsher techniques, ESI preserves the intact molecular ion, which is the essential starting point—the precursor ion—for subsequent structural analysis.[5][6] We anticipate the formation of a protonated molecule, [M+H]⁺, and potentially a sodium adduct, [M+Na]⁺, especially when using glassware or solvents that have not been rigorously cleaned of sodium salts.[7] The ability to generate these parent ions is the first step in a self-validating protocol.

The Power of Collision-Induced Dissociation (CID)

Once a specific precursor ion (e.g., the [M+H]⁺ ion) is isolated, its structure is probed using CID. In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[8] This collision converts kinetic energy into internal energy, which induces fragmentation at the molecule's weakest points.

-

Trustworthiness Through Prediction: The fragmentation pattern is not random; it is a predictable chemical fingerprint dictated by the molecule's structure. For isoxazoles, fragmentation is often initiated by the cleavage of the labile N-O bond.[2][9] By predicting the fragmentation pathway and then matching it to the experimental data, we create a self-validating loop that confirms the compound's identity.

Part II: Experimental Design & Protocols

This section provides a detailed, field-proven methodology for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides both precursor ion selection and high-resolution mass analysis.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

-

Working Solution for Infusion: Create a 1 µg/mL working solution by performing a serial dilution of the stock solution in a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid.

-

Causality: The use of 0.1% formic acid is critical. It acidifies the mobile phase, promoting the formation of the protonated [M+H]⁺ ion, which is the target for our MS/MS analysis.

-

Instrumentation and Parameters

The analysis is performed using a high-resolution Q-TOF mass spectrometer capable of MS/MS.

| Parameter | Setting | Rationale |

| Ion Source | Electrospray Ionization (ESI) | Optimal for polar small molecules; minimizes in-source fragmentation. |

| Polarity | Positive | To generate protonated molecules [M+H]⁺ or adducts [M+Na]⁺. |

| Capillary Voltage | 3.5 kV | Provides sufficient field strength for efficient ion generation. |

| Nebulizer Gas (N₂) | 2.0 Bar | Assists in droplet formation and desolvation. |

| Dry Gas (N₂) Flow | 8.0 L/min | Facilitates solvent evaporation from the ESI droplets. |

| Dry Gas Temperature | 200 °C | Balances efficient desolvation with preventing thermal degradation. |

| MS Scan Range | 50 - 500 m/z | Covers the expected precursor ions and their fragments. |

| MS/MS Precursor Ion | m/z 240.05 | The calculated exact mass of the [M+H]⁺ ion. |

| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |

| Collision Energy | Ramped (10-40 eV) | Allows for the observation of a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages. |

Experimental Workflow

The overall analytical process follows a logical sequence from sample introduction to data interpretation.

Caption: High-level workflow for the MS analysis of the target compound.

Part III: Predictive Data Interpretation

A key aspect of a robust analytical method is the ability to predict the outcome. Based on the structure of this compound and established fragmentation chemistry, we can anticipate the key ions that will be observed.

Full Scan MS: Identifying the Precursor Ion

The first step is to acquire a full scan mass spectrum to identify the molecular ion. The molecular formula is C₁₁H₇F₂NO₃.

| Ion Species | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ | 240.0467 | The primary target for MS/MS fragmentation. |

| [M+Na]⁺ | 262.0286 | A common adduct; confirms the molecular weight. |

| [M+K]⁺ | 277.9926 | A less common adduct, but possible. |

MS/MS Fragmentation Analysis: Elucidating the Structure

Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 240.05), a cascade of fragment ions will be produced. The proposed fragmentation pathway is detailed below, highlighting the most probable cleavage points.

-

Initial Ring Opening: The fragmentation is likely initiated by the characteristic cleavage of the weak N-O bond within the isoxazole ring.[2]

-

Loss of Methyl Radical: A common fragmentation pathway for methyl esters can involve the loss of the methyl radical (•CH₃) or a methoxy radical (•OCH₃).

-

Sequential Neutral Losses: Subsequent losses of stable neutral molecules like carbon monoxide (CO) are highly probable.

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion.

-

[M+H]⁺ (m/z 240.05): The protonated parent molecule.

-

Fragment A (m/z 209.02): This significant fragment likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the ester group. This is a common fragmentation for protonated methyl esters.

-

Fragment B (m/z 181.03): The subsequent loss of carbon monoxide (CO, 28 Da) from Fragment A points to the cleavage of the carboxyl group functionality.

-

Fragment C (m/z 153.03): A further loss of CO (28 Da) suggests the breakdown of the isoxazole ring structure itself following the initial cleavages.

-

Fragment D (m/z 127.02): The loss of hydrogen cyanide (HCN, 27 Da) from Fragment C would produce the difluorophenyl cation, a stable and commonly observed fragment for compounds containing this moiety.

Conclusion

This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of this compound. By integrating established principles of electrospray ionization and collision-induced dissociation with a predictive fragmentation model, this methodology provides a robust framework for structural confirmation. The detailed protocols and causal explanations are designed to empower researchers to generate high-quality, defensible data, ensuring confidence in the characterization of this and other related small molecules in the drug discovery and development pipeline.

References

- Leal, R. V. P., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods.

- Vekey, K., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry.

- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- Kauppila, T. J., et al. (2004). Detection of 5 ppm Fatty Acid Methyl Ester (FAME) in Jet Fuel Using Electrospray Ionization Mass Spectrometry and Chemometrics. Energy & Fuels.

- Deimling, S. J., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry.

- Leal, R. V. P., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. RSC Publishing.

- Leal, R. V. P., et al. (2017). Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel. Analytical Methods.

- Dal Piaz, V., et al. (1980). Mass Spectrometry of Oxazoles. Heterocycles.

- Jana, S., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.

- ChemicalBook. (2025). Methyl 5-(2,4-Difluorophenyl)

- Slideshare. (2013). Mass Spectrometry analysis of Small molecules. Slideshare.

- Wikipedia. (n.d.).

- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci.

- PubChem. (n.d.). 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem.

- LCGC International. (2011). Quantifying Small Molecules by Mass Spectrometry.

- Al-Said, N. H. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Wang, Y., et al. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zefsci.com [zefsci.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of Fluorinated Isoxazoles in Drug Discovery

An In-Depth Technical Guide to the Crystal Structure of 5-(2,4-difluorophenyl)isoxazole Derivatives

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3] The strategic incorporation of a 2,4-difluorophenyl moiety at the 5-position of the isoxazole ring significantly modulates the compound's physicochemical and pharmacokinetic properties. The fluorine atoms, due to their high electronegativity and small size, can enhance metabolic stability, improve membrane permeability, and alter binding affinities by participating in specific intermolecular interactions.[4]

For drug development professionals, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is a prerequisite for rational drug design. Single-crystal X-ray crystallography provides the most definitive and high-resolution data on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern crystal packing.[5][6] This knowledge is indispensable for understanding structure-activity relationships (SAR), predicting and controlling polymorphism, and optimizing properties such as solubility and stability. This guide provides a detailed exploration of the synthesis, crystallographic analysis, and structural nuances of 5-(2,4-difluorophenyl)isoxazole derivatives, offering field-proven insights for researchers in the pharmaceutical sciences.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The synthesis of 5-(2,4-difluorophenyl)isoxazole derivatives typically involves established heterocyclic chemistry routes. A common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Alternatively, condensation reactions involving hydroxylamine and a β-diketone precursor are frequently employed.[7][8] For instance, the synthesis of N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide involves the reaction of 5-methylisoxazole-4-carbonyl chloride with 2,4-difluoroaniline.[9]

The critical, and often most challenging, step for crystallographic analysis is the growth of high-quality single crystals.[5] The success of this step is heavily reliant on the purity of the compound and the systematic exploration of crystallization conditions.

Experimental Protocol: Single Crystal Growth

-

Purification: The synthesized compound must be purified to the highest possible degree (>98%), typically using column chromatography or recrystallization, to remove impurities that can inhibit crystal nucleation and growth.

-

Solvent Selection: A systematic screening of solvents is performed. The ideal solvent is one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, chloroform, and toluene, or mixtures thereof, are commonly tested.[9]

-

Crystallization Technique:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to nucleation and crystal growth. This technique was successfully used to obtain crystals of N,N'-bis(2,4-difluorobenzoyl)piperazine from a chloroform solution.[10]

-

Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent and placed in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

-

Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.

-

The choice of technique is empirical, but slow evaporation is often the first choice due to its simplicity. The key is to allow the system to approach supersaturation slowly, giving molecules sufficient time to arrange themselves into a well-ordered crystal lattice.

Core Analysis: Unveiling the Crystal Structure

Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is used to determine its atomic structure. The process involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[5]

Below is a generalized workflow for SC-XRD analysis.

Molecular Geometry and Conformation

The analysis of 5-(2,4-difluorophenyl)isoxazole derivatives reveals several key structural features. The isoxazole ring itself is generally planar. A crucial conformational parameter is the dihedral angle between the plane of the isoxazole ring and the plane of the 2,4-difluorophenyl ring. This angle is influenced by the steric and electronic effects of substituents on both rings.

For example, in N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate, the benzene and isoxazole rings are nearly coplanar, with a small dihedral angle of 8.08 (3)°.[9] In contrast, for 3,5-bis(4-fluorophenyl)isoxazole, the dihedral angle between the terminal benzene rings and the central isoxazole ring is a more significant 24.23 (3)°.[11] This twist can have profound implications for how the molecule fits into a biological target's binding site.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these derivatives is orchestrated by a complex network of non-covalent interactions.[6] While van der Waals forces provide the bulk of the cohesive energy, the directionality and specificity of the packing are often dictated by stronger, more specific interactions.[12] The presence of the difluorophenyl group and the heteroatoms of the isoxazole ring creates a rich landscape for these interactions.

-

Hydrogen Bonds: In derivatives containing amide or hydroxyl groups, classical hydrogen bonds are often the primary drivers of the supramolecular assembly. In the crystal structure of N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate, O—H···N and N—H···O hydrogen bonds involving the water molecule, the amide group, and the isoxazole nitrogen atom link the components into a tape-like motif.[9]

-

The Role of Fluorine: The fluorine substituents are not passive participants. They engage in a variety of weak interactions that collectively influence the crystal packing.[13][14] These include:

-

C–H···F Interactions: These weak hydrogen bonds are frequently observed and contribute to the overall stability of the crystal lattice.[15]

-

F···F Contacts: While often considered dispersive in nature, short F···F contacts can play a role in organizing molecules, particularly in fluorine-rich compounds.[15][16]

-

C–F···π Interactions: The electron-rich π-system of an aromatic ring can interact favorably with the electrophilic region of a covalently bonded fluorine atom.

-

-

π-π Stacking: The aromatic difluorophenyl and sometimes the isoxazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The geometry of this stacking (e.g., parallel-displaced vs. T-shaped) is modulated by the electronic nature of the rings.

Computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying these varied intermolecular contacts, providing a fingerprint of the crystal packing environment.[17][18]

Comparative Crystallographic Data

The table below summarizes key crystallographic parameters for representative 5-(phenyl)isoxazole derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | Dihedral Angle (Phenyl-Isoxazole) (°) | Key Interactions Reference |

| N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate | C₁₁H₈F₂N₂O₂·0.5H₂O | Monoclinic | C2/c | 8.08(3) | O—H···N, N—H···O Hydrogen Bonds[9] |

| 3,5-Bis(4-fluorophenyl)isoxazole | C₁₅H₉F₂NO | Monoclinic | C2/c | 24.23(3) | No significant specific interactions reported; packing dominated by van der Waals forces.[11] |

| 5-Amino-3-(4-methoxyphenyl)isoxazole | C₁₀H₁₀N₂O₂ | Monoclinic | P2₁/c | 7.30(13) | N—H···N Hydrogen Bonds, weak N—H···π interactions[18] |

| 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | C₁₁H₉F₂N₃O | Triclinic | P-1 | Phenyl and triazole rings are nearly parallel | C–H···N, C–H···F, F···F contacts[15] |

Conclusion and Future Perspectives

The crystal structure of 5-(2,4-difluorophenyl)isoxazole derivatives is a result of a delicate balance between molecular conformation and a diverse array of intermolecular forces. The difluorophenyl group not only influences the molecule's electronic properties and biological activity but also actively participates in shaping the crystal lattice through various hydrogen bonds and halogen-involved contacts. X-ray crystallography remains the gold standard for unambiguously elucidating these structures, providing critical insights for medicinal chemists and drug development professionals.[5]

Future work in this area should focus on co-crystallization strategies to modulate physicochemical properties like solubility and dissolution rate. Furthermore, combining experimental crystallographic data with high-level computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL energy calculations, can provide a more quantitative understanding of the interaction energies that govern crystal packing, paving the way for more predictable crystal engineering and the rational design of next-generation isoxazole-based therapeutics.[17]

References

- Unambiguous Structural Validation of Fused Heterocycles: A Comparative Guide to the X-ray Crystallography of Furo[3,4-d]isoxazol. Benchchem.

- A Comparative Guide to the X-ray Crystallography of Oxazole Derivatives. Benchchem.

- 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.

- Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519). EvitaChem.

- N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate. PMC.

- Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design - ACS Publications.

- 3,5-Bis(4-fluorophenyl)isoxazole. PMC.

- Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. ResearchGate.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Fluorine in Crystal Engineering The Little Atom That Could. ResearchGate.

- Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC - NIH.

- 5-(4-Fluorophenyl)isoxazole. Chem-Impex.

- 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydroisoxazole. ResearchGate.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate.

- Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. ResearchGate.

- Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. Benchchem.

- X-Ray Crystallographic Study of Novel Oxazole Derivatives. PocketBook.de.

- 138716-46-8|5-(2,4-Difluorophenyl)isoxazole|BLD Pharm.

- 5-(2,4-Difluorophenyl)isoxazole. PubChem.

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate.

- Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5-methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences.

- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus de l'Académie des Sciences.

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

- Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. PubMed.

- Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm (RSC Publishing).

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

- Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. MDPI.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weak Intermolecular Interactions in a Series of Bioactive Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Title: A Strategic Guide to the Biological Activity Screening of Novel Isoxazole-3-Carboxylate Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole-3-Carboxylate Scaffold as a Privileged Motif in Drug Discovery

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, possesses a unique combination of electronic properties, metabolic stability, and the capacity to engage in various non-covalent interactions with biological targets.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[1][3][4][5]

This guide provides a comprehensive, field-proven framework for the systematic biological activity screening of novel isoxazole-3-carboxylate compounds. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind the construction of a screening cascade, from initial high-throughput screening (HTS) to hit validation and mechanism of action studies. Our objective is to equip researchers and drug development professionals with the technical knowledge and logical framework necessary to efficiently identify and advance promising new chemical entities from this versatile class of molecules.

Part 1: The Screening Cascade: A Strategic Framework for Efficient Discovery

The journey from a library of novel compounds to a validated lead candidate is a process of systematic attrition. A well-designed screening cascade is the most resource-efficient methodology, designed to rapidly test a large number of compounds in a cost-effective primary assay and progressively subject a smaller number of "hits" to more complex, information-rich secondary assays.[6][7] This funneling approach ensures that resources are focused on the most promising candidates.[8] High-Throughput Screening (HTS) serves as the wide-mouthed entry to this funnel, enabling the rapid evaluation of thousands of compounds to identify initial hits.[6][7][8]

The overall logic of the screening cascade is to first ask a broad question—"Does the compound have any relevant biological activity?"—and then to follow up with increasingly specific questions: "How potent is it?", "What is its mechanism of action?", and "Is it selective?".

Caption: High-level overview of a typical drug discovery screening cascade.

Part 2: Primary Screening Protocols - Casting a Wide Net

The primary screen is the first experimental test of a compound's potential. The choice of assay is dictated by the therapeutic hypothesis. Below are detailed protocols for primary screens targeting three common activities of isoxazole derivatives.

Anticancer Activity: Cell Viability Screening

Causality: The foundational question in oncology drug discovery is whether a compound can inhibit the growth of or kill cancer cells.[9][10] Cell viability assays provide a robust, high-throughput method to measure this effect by assessing the overall metabolic health of a cell population.[9][11] A reduction in viability indicates a potential cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.

Caption: Workflow for a primary anticancer cell viability screen.

Experimental Protocol: MTS Cell Viability Assay

This protocol is designed for a 96-well plate format, suitable for HTS.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a stock solution of each isoxazole-3-carboxylate compound in DMSO. Create a working plate by diluting the compounds in culture medium to twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

-

Compound Addition: Add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic drug, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The incubation time depends on the metabolic rate of the cell line.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control (set to 100% viability). Compounds showing significant inhibition (e.g., >50%) are considered primary hits.[12]

Data Presentation: Primary Anticancer Screen

| Compound ID | Test Concentration (µM) | Cell Line | % Viability (vs. DMSO) | Hit (Y/N) |

| ISO-001 | 10 | MCF-7 | 98.2 | N |

| ISO-002 | 10 | MCF-7 | 45.1 | Y |

| ISO-003 | 10 | MCF-7 | 12.5 | Y |

Antimicrobial Activity: Broth Microdilution for MIC

Causality: The clinical efficacy of an antibiotic is determined by the lowest concentration that can inhibit the visible growth of a microorganism. The broth microdilution method is the gold standard for determining this Minimum Inhibitory Concentration (MIC) and is readily adaptable for screening.[13][14][15] It provides a quantitative measure of potency against various bacterial or fungal strains.

Caption: General workflow for a cell-free enzyme inhibition assay.

Experimental Protocol: Generic COX-2 Fluorometric Inhibition Assay

This protocol describes a typical procedure for screening compounds against an isolated enzyme.

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and a detection probe that fluoresces upon reacting with the enzymatic product (e.g., prostaglandin G₂).

-

Compound Addition: To the wells of a black 96-well plate, add the test compounds at a single high concentration (e.g., 20 µM). Include vehicle controls (DMSO) and a positive control inhibitor (e.g., Celecoxib).

-

Enzyme Addition: Add the COX-2 enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Add the substrate and detection probe to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescent plate reader and measure the kinetic increase in fluorescence over 10-20 minutes.

-

Analysis: The rate of reaction (slope of the fluorescence curve) is proportional to enzyme activity. Calculate the percent inhibition for each compound relative to the vehicle control. Compounds showing high inhibition (e.g., >50%) are considered primary hits.

Part 3: Hit Validation and Secondary Assays - Building Confidence in Your Candidates

A primary hit is merely an indicator of potential activity. A rigorous series of secondary assays is required to confirm this activity, rule out artifacts, and begin to understand the compound's mechanism of action (MOA). [16][17]This phase is critical for distinguishing true, promising hits from false positives or promiscuous compounds.

Caption: The hit-to-lead validation and characterization workflow.

Key Secondary Assays:

-

Dose-Response Curves: The first step is to re-test the primary hits over a range of concentrations (e.g., 8-10 points) to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). A smooth, sigmoidal curve is a hallmark of a well-behaved compound. [16]* Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hit in an orthogonal assay that measures a different endpoint. [17] * Anticancer Example: If the primary screen was an MTS assay (metabolic activity), an orthogonal assay could measure ATP content (e.g., CellTiter-Glo®) or membrane integrity (LDH release). [11]* Mechanism of Action (MOA) Studies: These assays are designed to understand how the compound works. [18] * Anticancer MOA: To determine if a compound induces apoptosis (programmed cell death), a Caspase-Glo® 3/7 assay can be used to measure the activity of key executioner caspases. * Antimicrobial MOA: A time-kill assay can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects by measuring the rate of bacterial death over time. [19]* Selectivity and Cytotoxicity Profiling: A critical step is to determine if the compound is selective for its intended target.

-

Anticancer Selectivity: The compound's IC₅₀ is determined in a non-cancerous cell line (e.g., HEK293T or primary fibroblasts). A large difference between the IC₅₀ in cancer vs. normal cells indicates a desirable therapeutic window. [12][20] * Anti-inflammatory Selectivity: For an enzyme inhibitor, its activity should be tested against related enzymes (e.g., a COX-2 inhibitor should be tested against COX-1) to determine its selectivity profile.

-

Protocol: Counter-Screen for General Cytotoxicity

This protocol is identical to the MTS Cell Viability Assay described in section 2.1, with one critical change:

-

Cell Line: Instead of a cancer cell line, use a healthy, non-transformed cell line such as human embryonic kidney cells (HEK293T) or normal human dermal fibroblasts (NHDF). The goal is to find compounds that are potent against the disease target but have minimal impact on healthy cells. [20]

Part 4: Data Analysis and Path Forward

The culmination of the screening cascade is a dataset that allows for the confident selection of lead compounds for further optimization. Hits are prioritized based on a holistic view of their properties:

-

Potency: Low IC₅₀ or MIC values in primary and secondary assays.

-

Mechanism: Confirmed and desirable mechanism of action.

-

Selectivity: High activity against the target with low activity against off-targets or normal cells.

-

Structure-Activity Relationship (SAR): A preliminary analysis of how small changes in the compound's structure affect its activity. This provides a rationale for future chemical modifications. [16] Validated leads emerging from this rigorous screening and validation process possess a strong, data-driven rationale for entering the next phase of drug discovery: lead optimization. This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability) to generate a preclinical candidate.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.

- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed.

- Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. (n.d.). Molecular Devices.

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- Navigating Drug Discovery with High-Throughput Screening. (n.d.). BenchSci.

- Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (n.d.). Google Books.

- Antimicrobial Susceptibility Testing Protocols - 1st Edition. (n.d.). Routledge.

- High-throughput screening: accelerating drug discovery. (2024, November 18). News-Medical.net.

- Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). PMC - NIH.

- The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks.

- What is an Inhibition Assay? (n.d.). Biobide Blog.

- AI-driven High Throughput Screening for Targeted Drug Discovery. (2024, March 11). Oxford Global.

- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing.

- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.

- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021, September 8). PubMed.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.

- Cell Viability Assays. (n.d.). Creative Bioarray.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Cell viability assays. (n.d.). Abcam.

- Cell Viability Assays - Which One Is Best Suited for My Application? (2022, May 9). Technology Networks.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC - NIH.

- Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2025, August 6). ResearchGate.

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA.

- Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.

- High-throughput screening of small molecules for bioactivity and target identification in Caenorhabditis elegans. (2025, August 6). ResearchGate.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). PMC - NIH.

- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI.

- Enzyme Inhibition Studies. (n.d.). BioIVT.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.

- Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PMC - PubMed Central.

- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.

- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020, August 24). PubMed.

- A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents. (n.d.). Benchchem.

- Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PubMed.

- Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (n.d.). Zenodo.

- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.

- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). NIH.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ijcrt.org.

Sources